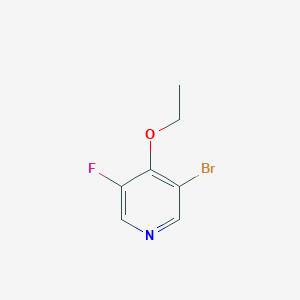

3-Bromo-4-ethoxy-5-fluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

3-bromo-4-ethoxy-5-fluoropyridine |

InChI |

InChI=1S/C7H7BrFNO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3 |

InChI Key |

FWNAUPUEYKBYPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=NC=C1F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Ethoxy 5 Fluoropyridine and Analogues

Precursor-Based Synthetic Routes

A common and effective approach to complex pyridines involves the modification of a pre-formed, appropriately substituted pyridine (B92270) ring. This can involve reactions on pyridinols or pyridinones, derivatization of existing halogenated pyridines, or the construction of the pyridine ring itself through cyclization reactions.

Synthesis from Substituted Pyridinols or Pyridinones

Pyridinols and their tautomeric forms, pyridinones, are versatile precursors for the synthesis of halogenated pyridines. The hydroxyl or carbonyl group can be converted into a halogen substituent, often through treatment with reagents like phosphorus oxychloride or phosphorus pentachloride. While a direct synthesis of 3-bromo-4-ethoxy-5-fluoropyridine from a pyridinone precursor is not widely reported, the synthesis of related structures provides a viable blueprint. For instance, methods for the synthesis of 4-halo-2-pyridones and more functionalized 3,4-dihalo- and 3,4,5-trihalo-2-pyridones have been developed. These are based on a combination of Sandmeyer and regioselective copper-mediated halogenation, with a 2-chloro or a 2-benzyloxy moiety serving as a masked 2-pyridone.

Another related strategy involves the use of pyridine N-oxides. The N-oxide functionality can activate the pyridine ring for certain transformations and can be subsequently removed. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. This highlights the potential of using N-oxide precursors to introduce specific substituents.

A hypothetical route to the target compound could, therefore, begin with a suitably substituted pyridinone, which is then converted to a chloropyridine, followed by nucleophilic substitution to introduce the ethoxy group, and subsequent halogenation steps.

Derivatization of Halogenated Pyridine Precursors

Perhaps the most direct approach to this compound involves the sequential derivatization of a simpler, halogenated pyridine precursor. This strategy relies on the differential reactivity of the positions on the pyridine ring, which is influenced by the existing substituents.

A highly relevant example is the synthesis of the analogous compound, 2-methoxy-3-bromo-5-fluoropyridine. This synthesis starts with 2-methoxy-5-aminopyridine. The amino group is transformed into a fluorine substituent via a diazotization reaction in the presence of a fluoride (B91410) source, such as tetrafluoroboric acid (a Balz-Schiemann reaction). The resulting 2-methoxy-5-fluoropyridine is then subjected to bromination to yield the final product. mdpi.com

Adapting this to the target molecule, a plausible synthetic sequence would be:

Starting Material: 4-Ethoxy-3-fluoro-5-aminopyridine.

Diazotization/Bromination: Conversion of the amino group to a bromo group via a Sandmeyer-type reaction.

Final Product: this compound.

Alternatively, one could start with a precursor where the bromine is already in place. For example, starting with 3-bromo-5-fluoro-4-hydroxypyridine, the hydroxyl group could be alkylated to an ethoxy group. The synthesis of related di- and tri-halogenated pyridones often involves such strategic manipulations of pre-existing functional groups.

The following table outlines a representative reaction for the synthesis of a related compound, 3-bromo-4-fluoropyridine (B38431), from 3-bromo-4-nitropyridine. chemicalbook.com

Table 1: Synthesis of 3-Bromo-4-fluoropyridine

| Precursor | Reagents | Product | Yield |

|---|

Cyclization Strategies for Pyridine Ring Formation

While often more complex, constructing the substituted pyridine ring from acyclic precursors offers a high degree of flexibility and can provide access to substitution patterns that are difficult to achieve through derivatization. Various methods for pyridine synthesis have been developed, many of which are based on condensation or cycloaddition reactions. organic-chemistry.org

Modern approaches include:

[4+2] Cycloadditions: The reaction of vinylallenes with sulfonyl cyanides can lead to highly substituted pyridines. acs.org Similarly, multicomponent syntheses involving the Diels-Alder reactions of 2-azadienes are effective. nih.gov

Cascade Reactions: A modular method involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, yields highly substituted pyridines. nih.gov

Cobalt-catalyzed [2+2+2] Cycloaddition: The reaction of alkynes and nitriles in the presence of a cobalt catalyst is a straightforward method for obtaining pyridine derivatives. rsc.org

To apply these methods to the synthesis of this compound, one would need to design the acyclic precursors to contain the necessary bromo, ethoxy, and fluoro (or precursor) functionalities in the correct positions to ensure the desired regiochemical outcome upon cyclization.

Regioselective Halogenation Approaches

The introduction of halogen atoms at specific positions on the pyridine ring is a critical step in the synthesis of this compound. The electronic nature of the pyridine ring and its substituents dictates the position of electrophilic attack. However, for positions that are not electronically favored, other strategies like directed ortho-metalation can be employed.

Directed Ortho-Metalation (DoM) and Halogenation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile, such as a bromine source, to introduce a substituent at a specific position that might be inaccessible through classical electrophilic substitution.

Common DMGs include amides, carbamates, and alkoxy groups. In the context of synthesizing this compound, the ethoxy group at the 4-position could potentially direct metalation to the 3- and 5-positions. However, the presence of a fluorine atom at the 5-position would likely make the proton at the 3-position more acidic and thus more susceptible to deprotonation.

A hypothetical DoM approach could involve:

Starting Material: 4-Ethoxy-3-fluoropyridine.

Directed Ortho-Metalation: Treatment with a strong base like lithium diisopropylamide (LDA) or a lithium-magnesium amide base to deprotonate the 5-position, directed by the ethoxy group.

Electrophilic Quench: Reaction of the resulting organometallic intermediate with a bromine source (e.g., N-bromosuccinimide, NBS) to introduce the bromine atom at the 5-position.

The following table summarizes the key components of a generic DoM reaction.

Table 2: Components of a Directed Ortho-Metalation (DoM) Reaction

| Component | Function | Examples |

|---|---|---|

| Directing Metalation Group (DMG) | Coordinates the organolithium base, directing deprotonation to the ortho position. | -OR, -NR₂, -CONR₂ |

| Organolithium Base | Strong base that deprotonates the aromatic ring. | n-BuLi, s-BuLi, t-BuLi, LDA |

Electrophilic Bromination Strategies

Electrophilic aromatic bromination is a fundamental reaction for the synthesis of aryl bromides. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. In the case of a 4-ethoxy-3-fluoropyridine precursor, the ethoxy group is a strong activating group and ortho-, para-directing, while the fluorine atom is a deactivating group but also ortho-, para-directing.

The combined directing effects of the ethoxy and fluoro groups would need to be carefully considered. The strong activating nature of the ethoxy group would likely dominate, directing bromination to the positions ortho to it (the 3- and 5-positions). However, with the 3-position already occupied by a fluorine atom, the 5-position would be the most likely site for bromination.

Various brominating agents can be used, and the reaction conditions can be tuned to control the regioselectivity. Common brominating agents include:

Bromine (Br₂)

N-Bromosuccinimide (NBS)

Tetrabutylammonium (B224687) tribromide

The choice of solvent and temperature can also influence the outcome of the reaction. For electron-rich aromatic rings, electrochemical methods using stoichiometric tetrabutylammonium bromide have been developed as a mild and environmentally friendly approach for regioselective bromination. mdpi.com

Fluorination Techniques

The introduction of fluorine into a pyridine ring can be achieved through various methods, broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride ion. A common source of fluoride for this transformation is tetrabutylammonium fluoride (TBAF). For instance, the synthesis of 3-bromo-4-fluoropyridine has been achieved through the non-radioactive fluorination of 3-bromo-4-nitropyridine using a TBAF solution in an anhydrous solvent like dimethylsulfoxide (DMSO). chemicalbook.com Another method involves an improved Balz-Schiemann reaction, where an aminopyridine compound is first brominated and then fluorinated. google.com This process highlights the conversion of an amino group to a diazonium salt, which is subsequently displaced by fluoride.

Electrophilic Fluorination: In this strategy, a fluorine atom is introduced by an electrophilic fluorinating agent that attacks the electron-rich pyridine ring. Agents like Selectfluor® are commonly employed for this purpose. nih.gov For example, new fluorinated 3,6-dihydropyridines have been synthesized by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. These intermediates can then be readily converted to the corresponding fluorinated pyridines. nih.gov Another notable electrophilic fluorinating agent is silver(II) fluoride (AgF2), which has been used for the site-selective C-H fluorination of pyridines and diazines, offering a direct method to install fluorine without pre-functionalization. orgsyn.org

Etherification Reactions for 4-Ethoxy Moiety Introduction

The installation of a 4-ethoxy group onto the pyridine ring is a critical step in the synthesis of the target compound. This is typically accomplished through etherification reactions, with Nucleophilic Aromatic Substitution (SNAr) and base-catalyzed methods being prominent approaches.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Ether Formation

Nucleophilic aromatic substitution is a powerful method for forming aryl ethers. wikipedia.org In the context of pyridine chemistry, a leaving group at the 4-position, such as a halogen, is displaced by an ethoxide nucleophile. The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen and the reaction conditions. sci-hub.se For the synthesis of pyridine ethers, the reaction of a fluoropyridine with an alcohol can lead to the displacement of the fluorine atom. researchgate.net The success of SNAr reactions on less activated pyridines may require forcing conditions, such as higher temperatures and the use of a strong base to generate the alcoholate in a suitable solvent like DMF or NMP. researchgate.net The position of substitution is also a key factor, as nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the resulting anionic intermediate. wikipedia.orgstackexchange.com

Base-Catalyzed Etherification Approaches

Base-catalyzed methods offer an alternative route to pyridine ethers. These reactions can proceed through different mechanisms, including the activation of the alcohol nucleophile or the pyridine substrate. For instance, a method for the direct, auxiliary-assisted alkoxylation of the C-H bonds of benzoic acid derivatives and amine derivatives has been reported using a copper catalyst and a base. nih.gov While not a direct etherification of a halopyridine, this highlights the potential for base-mediated C-O bond formation. In some cases, base-catalyzed isomerization of a 3-bromopyridine (B30812) to a 4-bromopyridine (B75155) has been utilized to achieve 4-selective etherification. researchgate.net Another approach involves the use of a base to deprotonate a hydroxypyridine, making it a more potent nucleophile for subsequent reaction with an alkyl halide. chemicalforums.com For instance, treating 4-pyridone with a base can lead to deprotonation at the nitrogen, forming a stabilized anion that can then react to form an ether. chemicalforums.com

Convergent and Linear Synthesis Strategies

Stepwise Functionalization Sequences

A linear synthesis involves the sequential modification of a starting pyridine core. pediaa.com This stepwise approach allows for the introduction of each functional group one at a time. For example, one could envision a sequence starting with a commercially available pyridine derivative, followed by a series of reactions such as bromination, fluorination, and etherification in a specific order. The order of these steps is crucial and often determined by the directing effects of the existing substituents and the reactivity of the intermediates. The synthesis of various polysubstituted pyridine derivatives can be achieved by introducing substituents step-by-step from the initial raw material phase. google.com

Green Chemistry Considerations in Synthetic Route Design

The growing emphasis on sustainable practices in the chemical industry has propelled the integration of green chemistry principles into the design of synthetic routes for complex molecules like this compound and its analogues. The core objective is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. primescholars.com The application of these principles to the synthesis of functionalized pyridines is an area of active research, aiming to develop more economically and environmentally viable manufacturing processes. researchgate.net

A fundamental concept in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com Ideally, a chemical process should be designed to maximize the incorporation of all materials used in the process into the final product. primescholars.comresearchgate.net For instance, certain synthetic strategies for pyridinium (B92312) bromides have been reported to achieve 100% atom economy under solvent-free microwave-assisted conditions. researchgate.net In contrast, some classical reactions, despite offering high yields, may exhibit poor atom economy due to the formation of significant amounts of byproducts. primescholars.comnih.gov

The choice of solvents and reaction conditions plays a pivotal role in the environmental footprint of a synthetic process. rsc.org Traditional syntheses of pyridine derivatives often rely on volatile and toxic organic solvents. google.com Green chemistry encourages the use of safer alternatives such as water, ethanol, or even conducting reactions under solvent-free conditions. nih.govacs.orgrsc.orgacs.org For example, a one-pot, four-component synthesis of 2,3,4,6-tetraarylpyridines has been developed that proceeds in the absence of a solvent and generates only water as a byproduct, presenting a facile, economical, and eco-friendly approach. acs.org Furthermore, the adoption of energy-efficient techniques like microwave irradiation and ultrasound can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govacs.org

Catalysis is another cornerstone of green chemistry, offering pathways to more efficient and selective transformations. The development and use of catalysts, particularly those that are reusable, can dramatically reduce waste and energy consumption. researchgate.netnih.gov In the realm of pyridine synthesis, various catalytic systems have been explored:

Nanocatalysts : These materials exhibit high catalytic activity and can facilitate reactions under mild conditions. For instance, nano-TiO2 has been shown to be an effective catalyst for the synthesis of pyridine dicarbonitrile derivatives in water at room temperature. researchgate.net

Biochar-based Catalysts : Derived from biomass pyrolysis, functionalized biochar is emerging as a cost-effective and sustainable catalyst support for the synthesis of various heterocycles. nih.gov

Ionic Liquids : These salts with low melting points can act as both solvents and catalysts, offering tunable properties to enhance reaction efficiency and selectivity in pyridine synthesis. researchgate.net

Zeolite Catalysts : These have been employed in the thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) and ammonia (B1221849) into pyridines. rsc.org

The table below illustrates the advantages of a microwave-assisted green synthesis approach over conventional methods for the synthesis of certain pyridine derivatives.

| Entry | Method | Time (min) | Yield (%) |

| 5a | Microwave | 3 | 92 |

| Conventional | 8 | 70 | |

| 5b | Microwave | 2 | 94 |

| Conventional | 7 | 75 | |

| 5c | Microwave | 2 | 90 |

| Conventional | 7 | 68 | |

| 5d | Microwave | 4 | 88 |

| Conventional | 10 | 65 | |

| Data sourced from a study on the green synthesis of novel pyridine derivatives, highlighting the efficiency of microwave irradiation. nih.govacs.org |

This second table presents a comparison of different catalysts used in the synthesis of pyridine dicarbonitriles, demonstrating the impact of catalyst choice on reaction outcomes.

| Catalyst | Reaction Time (h) | Yield (%) |

| Nano-TiO2 (magnetized) | 1.5 | 95 |

| Nano-TiO2 (ordinary) | 2.0 | 90 |

| None | 10 | 25 |

| This data showcases the enhanced catalytic activity of magnetized nano-TiO2 in the synthesis of pyridine derivatives. researchgate.net |

By integrating these green chemistry principles into the synthetic design for this compound and its analogues, it is possible to develop manufacturing processes that are not only more sustainable but also potentially more efficient and cost-effective. The continued exploration of novel catalysts, safer reaction media, and energy-efficient technologies will be crucial in advancing the green synthesis of this important class of compounds. researchgate.netacs.org

Spectroscopic Characterization for Structural Elucidation of 3 Bromo 4 Ethoxy 5 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-4-ethoxy-5-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive structural analysis.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethoxy group.

The aromatic region will feature two signals corresponding to the protons at the C-2 and C-6 positions of the pyridine ring. Due to the substitution pattern, these protons are in different chemical environments and will appear as distinct signals. The fluorine atom at C-5 will cause splitting of the signal for the adjacent C-6 proton, and potentially a smaller, long-range coupling to the C-2 proton. Similarly, the bromine at C-3 will influence the chemical shift of the C-2 proton.

The ethoxy group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). This characteristic pattern arises from the coupling between the two sets of protons. The chemical shifts for these protons are expected in the typical aliphatic ether region.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 8.0 - 8.5 | Doublet (d) or Doublet of doublets (dd) | J(H-F) long range |

| H-6 (Pyridine) | 8.0 - 8.5 | Doublet (d) | J(H-F) |

| -OCH₂- (Ethoxy) | 4.0 - 4.5 | Quartet (q) | J(H-H) ≈ 7 |

| -CH₃ (Ethoxy) | 1.3 - 1.6 | Triplet (t) | J(H-H) ≈ 7 |

This table is based on predicted values and data from analogous structures.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, five distinct signals are expected for the pyridine ring carbons and two signals for the ethoxy group carbons. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the effects of the bromo, fluoro, and ethoxy substituents.

The carbons directly bonded to the electronegative fluorine (C-5), bromine (C-3), and oxygen (C-4) will exhibit characteristic downfield shifts. The C-F and C-Br signals will also show the effect of the halogen's isotopic abundance, although this is more pronounced for bromine. The carbon atoms of the ethoxy group will appear in the upfield, aliphatic region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 140 - 150 |

| C-3 (Pyridine) | 110 - 120 |

| C-4 (Pyridine) | 155 - 165 |

| C-5 (Pyridine) | 145 - 155 (d, J(C-F)) |

| C-6 (Pyridine) | 140 - 150 (d, J(C-F)) |

| -OCH₂- (Ethoxy) | 60 - 70 |

| -CH₃ (Ethoxy) | 14 - 16 |

This table is based on predicted values and data from analogous structures such as 2-fluoropyridine. sisweb.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, spanning a wide range.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic effects of the pyridine ring and the adjacent bromo and ethoxy groups. The signal will likely appear as a doublet due to coupling with the ortho proton (H-6). Long-range couplings to other protons, such as H-2, may also be observed, potentially resulting in a more complex multiplet. For fluorinated aromatic compounds, typical chemical shifts are observed in the range of +80 to +170 ppm relative to CFCl₃.

While 1D NMR spectra provide a wealth of information, complex structures or those with overlapping signals often require two-dimensional (2D) NMR experiments for unambiguous assignment. Techniques like COSY and HMBC are invaluable for this purpose.

Correlation SpectroscopY (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.educhemrxiv.org For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. It would also help to confirm the through-bond proximity of the pyridine protons, although long-range couplings are less commonly observed.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for connecting different spin systems and identifying quaternary carbons. For this compound, HMBC would be crucial for definitively assigning the pyridine carbons. For example, correlations would be expected between:

The H-2 proton and carbons C-3, C-4, and C-6.

The H-6 proton and carbons C-2, C-4, and C-5.

The methylene protons of the ethoxy group and the C-4 of the pyridine ring, as well as the methyl carbon of the ethoxy group.

These correlations would provide unequivocal evidence for the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms.

For this compound, the molecular formula is C₇H₇BrFNO. The theoretical exact mass for the molecular ion [M+H]⁺ can be calculated by summing the exact masses of the most abundant isotopes of each element.

The theoretical exact mass for [C₇H₈BrFNO]⁺ is approximately 220.9822 g/mol . An experimental HRMS measurement that corresponds closely to this calculated value would provide strong evidence for the proposed elemental composition. The presence of bromine would also be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (with ⁷⁹Br) | C₇H₈⁷⁹BrFNO⁺ | 220.9822 |

| [M+H]⁺ (with ⁸¹Br) | C₇H₈⁸¹BrFNO⁺ | 222.9802 |

This table presents calculated theoretical values.

Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be a prominent feature. A key characteristic will be the isotopic pattern caused by the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. youtube.comdocbrown.info This results in two peaks of almost equal intensity for the molecular ion: the M⁺ peak and an M+2 peak, two mass units higher. youtube.comdocbrown.infomiamioh.edu

The fragmentation of the molecular ion under electron ionization (EI) conditions can provide valuable structural information. The fragmentation pathways for this compound are predicted to involve the cleavage of the ethoxy group and the loss of halogen atoms.

Key Fragmentation Pathways:

α-cleavage of the ether: A primary fragmentation event is often the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, resulting in a stable pyridone-like cation. This fragment would also exhibit the characteristic M' and M'+2 isotopic pattern due to the bromine atom.

Loss of ethylene: A common rearrangement for ethers involves the elimination of a neutral ethylene molecule (C₂H₄), leading to a fragment corresponding to the hydroxy-pyridine radical cation.

Loss of Carbon Monoxide (CO): Following the initial loss of the ethyl radical, the resulting ion may undergo further fragmentation by expelling a molecule of carbon monoxide.

Loss of Halogens: Cleavage of the carbon-bromine (C-Br) or carbon-fluorine (C-F) bonds can occur, leading to the loss of a bromine radical (•Br) or a fluorine radical (•F) from the molecular ion or subsequent fragments. The loss of the halogen is a principal fragmentation pathway for halogenated compounds. miamioh.edu

A hypothetical table of major fragments for this compound is presented below.

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 221 | 223 | [C₇H₇BrFNO]⁺ (Molecular Ion) | - |

| 192 | 194 | [C₅H₂BrFNO]⁺ | •C₂H₅ |

| 164 | 166 | [C₄H₂BrFN]⁺ | •C₂H₅, CO |

| 142 | - | [C₇H₇FNO]⁺ | •Br |

| 114 | - | [C₅H₂FNO]⁺ | •Br, C₂H₄ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present within a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds and aromatic system. The interpretation of these bands allows for the confirmation of the pyridine ring, the ethoxy substituent, and the halogen atoms. spectroscopyonline.com

The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule.

Characteristic IR Absorption Bands:

Aromatic C-H Stretch: Vibrations associated with the C-H bonds on the pyridine ring are typically observed in the region of 3100-3000 cm⁻¹. asianpubs.orgpw.edu.pl

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl group of the ethoxy substituent will appear in the 2980-2850 cm⁻¹ range.

Pyridine Ring Vibrations (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring give rise to several strong bands, typically in the 1600-1400 cm⁻¹ region. pw.edu.pl For substituted pyridines, these bands can be found at approximately 1580, 1500, 1470, and 1420 cm⁻¹.

Ether C-O Stretch: The C-O-C linkage of the ethoxy group is characterized by strong absorption bands. The asymmetric C-O-C stretch is expected to appear in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found at lower wavenumbers, around 1075-1020 cm⁻¹.

C-F Stretch: The carbon-fluorine bond gives rise to a strong and characteristic absorption band in the 1350-1150 cm⁻¹ region. Its exact position can be influenced by the electronic environment of the aromatic ring.

C-Br Stretch: The carbon-bromine stretching vibration is found at lower frequencies due to the higher mass of the bromine atom. This band is expected in the 680-515 cm⁻¹ range. spectroscopyonline.com

The following table summarizes the expected characteristic IR frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium to Strong |

| Pyridine Ring (C=C, C=N) Stretches | 1600 - 1400 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| C-F Stretch | 1350 - 1150 | Strong |

| C-O-C Symmetric Stretch | 1075 - 1020 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination (for relevant crystalline derivatives)

For derivatives of this compound that can be obtained in a suitable crystalline form, single-crystal X-ray crystallography provides unambiguous proof of structure. This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding detailed information on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available, analysis of crystal structures of similar fluorinated and halogenated pyridines allows for predictions of its solid-state behavior. acs.orgfigshare.com The crystal packing would be influenced by a combination of weak intermolecular forces.

Expected Structural Features and Interactions:

Molecular Geometry: X-ray analysis would confirm the planarity of the pyridine ring and provide precise measurements for the C-Br, C-F, and C-O bond lengths and the angles between the substituents and the ring.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice is likely governed by several interactions:

Halogen Bonding: The electrophilic region on the bromine atom could interact with the lone pair of electrons on the nitrogen atom of an adjacent pyridine ring, forming a Br···N halogen bond.

π-π Stacking: The electron-deficient nature of the substituted pyridine ring could facilitate offset π-π stacking interactions between parallel rings in adjacent molecules. The arrangement can vary from herringbone packing to parallel arrangements depending on the degree and nature of substitution. acs.orgfigshare.com

C-H···F/O/N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and aliphatic C-H donors and the F, O, or N atoms as acceptors could also play a role in stabilizing the crystal structure.

The study of crystalline derivatives of this compound using X-ray crystallography would be crucial for understanding its supramolecular chemistry and how its structure influences its physical properties in the solid state.

Applications of 3 Bromo 4 Ethoxy 5 Fluoropyridine As a Key Synthetic Building Block in Chemical Research

Fabrication of Complex Pyridine (B92270) Derivatives and Poly-substituted Pyridines

The presence of a bromine atom on the pyridine ring of 3-Bromo-4-ethoxy-5-fluoropyridine serves as a versatile handle for the introduction of a wide array of functional groups through various cross-coupling reactions. This reactivity is central to its application in the synthesis of complex and polysubstituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are primary methods for the functionalization of this building block. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the electrophilicity of the carbon atom attached to the bromine, facilitating oxidative addition to the palladium catalyst. This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Resulting Linkage | Potential Product Class |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids/esters | C-C (Aryl/Heteroaryl) | Biaryl and heteroaryl pyridines |

| Stille | Organostannanes | C-C (Alkyl, Alkenyl, Aryl) | Substituted pyridines |

| Sonogashira | Terminal alkynes | C-C (Alkynyl) | Alkynylpyridines |

| Buchwald-Hartwig | Amines, amides, alcohols | C-N, C-O | Aminopyridines, ether derivatives |

| Heck | Alkenes | C-C (Alkenyl) | Alkenylpyridines |

The synthesis of pentasubstituted pyridines has been achieved using halogen-rich intermediates, highlighting the potential for creating highly decorated pyridine cores from precursors like this compound after initial functionalization. nih.gov The strategic introduction of various substituents can lead to libraries of compounds with diverse biological activities and material properties.

Construction of Fused and Bridged Heterocyclic Scaffolds

Fused heterocyclic systems containing a pyridine ring are of significant interest due to their prevalence in natural products and their wide range of biological activities. This compound is a key starting material for the synthesis of such scaffolds, including pyrido-fused heterocycles like furopyridines and pyrrolopyridines. bohrium.comias.ac.in

The general strategy for constructing these fused systems involves an initial cross-coupling reaction at the bromine position, followed by an intramolecular cyclization. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) can be followed by a cyclization step to form a furan (B31954) or pyrrole (B145914) ring fused to the pyridine core.

Table 2: Synthetic Strategies for Fused Heterocycles from this compound

| Target Fused System | Initial Reaction | Cyclization Strategy |

| Furopyridine | Sonogashira coupling with a propargyl alcohol derivative | Intramolecular cyclization onto the alkyne |

| Pyrrolopyridine | Suzuki coupling with a boronic ester containing an amino group | Intramolecular amination |

| Thienopyridine | Stille coupling with a stannylated thiophene (B33073) precursor | Intramolecular C-H activation or condensation |

The synthesis of N-fused heterocycles through acyl-transfer annulation strategies has also been reported, providing a pathway to complex polycyclic structures. nih.gov While not directly demonstrated with this compound, the principles can be applied. The pyridine nitrogen can participate in cyclization reactions, leading to the formation of bridgedhead nitrogen systems. The ethoxy and fluoro substituents can influence the regioselectivity of these cyclizations and modulate the electronic properties of the resulting fused systems.

Role in Multicomponent Reactions (MCRs) for Diversified Product Libraries

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.com These reactions are highly atom-economical and offer a rapid route to diverse chemical libraries. While specific MCRs involving this compound are not extensively documented, its functional groups suggest its potential as a valuable component in such reactions.

The pyridine nitrogen can act as a basic center or a nucleophile, while the bromo substituent can participate in post-MCR modifications. For instance, a Biginelli or Hantzsch-type reaction could potentially incorporate the pyridine moiety, followed by a cross-coupling reaction at the bromine position to introduce further diversity.

Hypothetical MCR application:

A one-pot reaction involving an aldehyde, a β-ketoester, and an amine, with this compound acting as a modifier or a component that influences the reaction pathway, could lead to novel dihydropyridine (B1217469) derivatives. The resulting product would bear the bromo-ethoxy-fluoro-substituted pyridine moiety, which could then be further functionalized.

Utility in the Synthesis of Advanced Organic Materials (e.g., precursors for polymers, optoelectronic materials)

Pyridine-containing polymers and organic materials are of great interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, makes this compound an attractive precursor for n-type organic semiconductor materials.

The bromo-functionality allows for the incorporation of this pyridine unit into polymeric chains via polymerization reactions like Suzuki or Stille polycondensation. The ethoxy group can enhance solubility and processability of the resulting polymers, which is a crucial aspect for device fabrication. The fluorine atom can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which is beneficial for electron injection and transport in electronic devices. Furthermore, fluorination can increase the stability and lifetime of organic electronic materials.

Development of Novel Reagents and Catalysts (if applicable)

The pyridine scaffold is a fundamental component of many ligands used in coordination chemistry and catalysis. The functional groups on this compound offer multiple points for modification to create novel ligands for metal catalysts.

For example, the bromine atom can be replaced with a phosphine (B1218219) or another coordinating group through a cross-coupling reaction. The pyridine nitrogen itself is a coordination site. The ethoxy and fluoro substituents can sterically and electronically tune the properties of the resulting metal complex, potentially influencing its catalytic activity, selectivity, and stability. Terpyridine-based metal complexes, for instance, have shown significant utility in a variety of catalytic reactions. nih.gov By derivatizing this compound, it is conceivable to synthesize novel pyridine-based ligands that could lead to the development of more efficient and selective catalysts for a range of organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.